Resveratroloside

Description

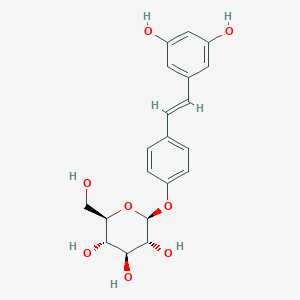

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEYJFAJITAG-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415792 | |

| Record name | Resveratroloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38963-95-0 | |

| Record name | Resveratroloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38963-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratroloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratroloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESVERATROLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DBS6RKM2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The intricate Pathway of Resveratroloside Biosynthesis in Polygonum cuspidatum: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Polygonum cuspidatum, commonly known as Japanese knotweed, stands as a prominent natural source of resveratrol and its glucoside, resveratroloside (also known as piceid). These stilbenoid compounds have garnered significant scientific interest due to their wide-ranging pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in P. cuspidatum, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols crucial for research and development in this field.

The Core Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The pathway can be broadly divided into two main parts: the general phenylpropanoid pathway leading to the formation of p-coumaroyl-CoA, and the subsequent stilbene-specific pathway culminating in the glycosylation of resveratrol.

The key enzymatic reactions are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This reaction is a critical entry point, channeling primary metabolites into the phenylpropanoid pathway[1].

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, then hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A (CoA) to form p-coumaroyl-CoA, the activated precursor for numerous downstream secondary metabolites, including stilbenes and flavonoids.

-

Stilbene Synthase (STS): As the key enzyme of stilbene biosynthesis, STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene)[2]. STS competes with chalcone synthase (CHS) for the same substrates, representing a crucial branch point between stilbenoid and flavonoid biosynthesis.

-

UDP-Glycosyltransferase (UGT): In the final step, a glycosyl group from UDP-glucose is transferred to the 3-hydroxyl or 4'-hydroxyl group of resveratrol to form this compound (piceid)[3]. While the specific UGT responsible for this reaction in P. cuspidatum is yet to be fully characterized, this enzymatic step is crucial for the accumulation of the glycosylated form.

Quantitative Data on Resveratrol and this compound in Polygonum cuspidatum

The concentration of resveratrol and its glucoside varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative findings from various studies.

Table 1: Resveratrol and Piceid Content in Different Tissues of Polygonum cuspidatum

| Plant Tissue | Resveratrol Content (µg/g dry weight) | Piceid Content (% of total stilbenes) | Reference |

| Perennial Root | 1024.96 | Higher than resveratrol | [4] |

| Leaf | 764.74 | Data not available | [4] |

| Stem | 123.57 | Data not available | [4] |

| Annual Root | 26.88 | Data not available | [4] |

Table 2: Induction of Resveratrol Content in Polygonum cuspidatum Leaves by UV-C Irradiation

| Treatment | Incubation Time (hours) | Fold Increase in Resveratrol | Reference |

| UV-C | 6 | 2.6 | [2][5] |

| UV-C | 12 | 1.6 | [2][6] |

Regulation of the Biosynthesis Pathway

The production of this compound in P. cuspidatum is a tightly regulated process, influenced by both developmental cues and environmental stresses. Key regulatory elements include transcription factors and signaling molecules.

Transcriptional Regulation

Several families of transcription factors are implicated in the regulation of stilbene biosynthetic genes:

-

MYB Transcription Factors: Members of the R2R3-MYB family are known to be key regulators of the phenylpropanoid pathway. In grapevine, VvMYB14 and VvMYB15 have been shown to activate stilbene synthase gene expression. Homologous transcription factors are likely involved in the regulation of this pathway in P. cuspidatum.

-

WRKY Transcription Factors: These transcription factors are often involved in plant defense responses. In grapevine, VvWRKY8 has been identified as a negative regulator of stilbene biosynthesis, creating a feedback loop. A PcWRKY11 has been identified in P. cuspidatum and is induced by stress, suggesting a role in the regulatory network.

-

bHLH and ERF Transcription Factors: These families of transcription factors have also been identified as potential regulators of resveratrol biosynthesis genes in P. cuspidatum following UV-C exposure[2][5].

Signaling Molecules

-

UV-C Irradiation: As a significant abiotic stressor, UV-C light is a potent inducer of resveratrol biosynthesis in P. cuspidatum. Transcriptomic studies have shown that UV-C exposure leads to the upregulation of genes encoding PAL, C4H, 4CL, and STS, while downregulating the competing CHS gene, thereby redirecting metabolic flux towards stilbene production[2][5][6].

-

Jasmonates: Jasmonic acid and its derivatives are key signaling molecules in plant defense. They are known to induce the expression of stilbene biosynthesis genes. The identification of a jasmonate-responsive WRKY transcription factor in P. cuspidatum further supports the role of this signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Quantification of Resveratrol and Piceid by HPLC-UV

Objective: To simultaneously quantify resveratrol and piceid in P. cuspidatum extracts.

Materials:

-

Polygonum cuspidatum plant material (e.g., dried root powder)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for mobile phase acidification)

-

Resveratrol and piceid analytical standards

-

HPLC system with a C18 column and UV detector

Protocol:

-

Extraction:

-

Accurately weigh approximately 1.0 g of powdered plant material.

-

Extract with 25 mL of 80% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B) (e.g., with 0.1% formic acid). A typical gradient could be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 306 nm for resveratrol and piceid[5].

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of resveratrol and piceid of known concentrations.

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Quantify the amount of resveratrol and piceid in the plant extract by comparing their peak areas to the respective calibration curves.

-

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To measure the activity of PAL in plant extracts.

Materials:

-

Plant tissue

-

Extraction buffer: 100 mM Tris-HCl (pH 8.8), 14 mM β-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Assay buffer: 100 mM Tris-HCl (pH 8.8)

-

Substrate: 50 mM L-phenylalanine in assay buffer

-

6 M HCl

-

Spectrophotometer

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., 1 g) in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 1.5 mL of assay buffer and 0.5 mL of the enzyme extract. Pre-incubate at 40°C for 5 minutes.

-

Initiate the reaction by adding 1.0 mL of the L-phenylalanine substrate solution.

-

Incubate the reaction at 40°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 6 M HCl.

-

Measure the absorbance of the reaction mixture at 290 nm against a blank (prepared by adding HCl before the substrate).

-

-

Calculation:

-

The amount of trans-cinnamic acid formed is calculated using its molar extinction coefficient at 290 nm (ε = 10,000 M⁻¹ cm⁻¹).

-

PAL activity is typically expressed as nmol of cinnamic acid formed per minute per milligram of protein.

-

4-Coumaroyl-CoA Ligase (4CL) Enzyme Assay

Objective: To determine the activity of 4CL in plant extracts.

Materials:

-

Plant tissue

-

Extraction buffer (as for PAL assay)

-

Assay buffer: 200 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2.5 mM ATP

-

Substrate: 10 mM p-coumaric acid

-

0.5 mM Coenzyme A (CoA)

-

Spectrophotometer

Protocol:

-

Enzyme Extraction:

-

Prepare the crude enzyme extract as described for the PAL assay.

-

-

Enzyme Assay:

-

In a quartz cuvette, mix 0.8 mL of assay buffer, 0.1 mL of p-coumaric acid solution, and 0.1 mL of the enzyme extract.

-

Initiate the reaction by adding 20 µL of CoA solution.

-

Immediately monitor the increase in absorbance at 333 nm for 5 minutes at 30°C. This wavelength corresponds to the formation of p-coumaroyl-CoA.

-

-

Calculation:

-

The rate of p-coumaroyl-CoA formation is calculated using its molar extinction coefficient at 333 nm (ε = 21,000 M⁻¹ cm⁻¹).

-

4CL activity is expressed as nmol of p-coumaroyl-CoA formed per minute per milligram of protein.

-

Stilbene Synthase (STS) Enzyme Assay

Objective: To measure the activity of STS in plant extracts.

Materials:

-

Plant tissue

-

Extraction buffer (as for PAL assay)

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)

-

Substrates: 50 µM p-coumaroyl-CoA, 150 µM [¹⁴C]-malonyl-CoA (or unlabeled malonyl-CoA for HPLC-based detection)

-

Ethyl acetate

-

Scintillation counter (for radiolabeled assay) or HPLC system

Protocol (Radiolabeled Method):

-

Enzyme Extraction:

-

Prepare the crude enzyme extract as described for the PAL assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 100 µL of assay buffer, 50 µL of enzyme extract, 20 µL of p-coumaroyl-CoA, and 20 µL of [¹⁴C]-malonyl-CoA.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 20% acetic acid.

-

Extract the product (resveratrol) with 200 µL of ethyl acetate.

-

Measure the radioactivity of the ethyl acetate phase using a scintillation counter.

-

-

Calculation:

-

The amount of resveratrol formed is calculated based on the specific activity of the [¹⁴C]-malonyl-CoA and the measured radioactivity.

-

STS activity is expressed as pkat (picokatal) per milligram of protein.

-

Note: For a non-radioactive assay, unlabeled malonyl-CoA is used, and the reaction product is quantified by HPLC as described in section 4.1.

Conclusion

The biosynthesis of this compound in Polygonum cuspidatum is a complex and highly regulated process that holds significant potential for biotechnological applications and drug development. A thorough understanding of the enzymatic machinery, regulatory networks, and analytical methodologies is paramount for researchers aiming to harness the therapeutic properties of this valuable natural product. This guide provides a comprehensive overview and practical protocols to facilitate further investigation into this fascinating metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Environmental Factors on Stilbene Biosynthesis [mdpi.com]

- 3. Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526 rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coimmobilization and colocalization of a glycosyltransferase and a sucrose synthase greatly improves the recycling of UDP-glucose: Glycosylation of resveratrol 3-O-β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

Resveratroloside In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide primarily details the in vitro mechanisms of action of resveratrol. While resveratroloside is a glycoside of resveratrol and is anticipated to exhibit similar biological activities, and in some cases, potentially enhanced effects, specific in vitro data for this compound is limited. The information presented herein, therefore, serves as a comprehensive foundation for understanding the potential mechanisms of this compound, with the explicit understanding that further research is required to fully elucidate its specific molecular interactions.

Executive Summary

This compound, a naturally occurring glycoside of resveratrol, is emerging as a compound of significant interest for its potential therapeutic applications. While research directly focused on this compound is still developing, the extensive body of in vitro evidence for its parent compound, resveratrol, provides a strong basis for understanding its likely mechanisms of action. This guide synthesizes the current knowledge on the in vitro effects of resveratrol, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. We delve into the core signaling pathways modulated by resveratrol, present quantitative data from key studies in structured tables, and provide detailed experimental protocols for reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex molecular interactions.

Core Mechanisms of Action

Resveratrol exhibits a remarkable range of biological activities in vitro, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-Inflammatory Effects

Resveratrol has been demonstrated to exert potent anti-inflammatory effects in various in vitro models. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Inhibition of IκBα Phosphorylation and Degradation: Resveratrol can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1]

-

Suppression of Pro-inflammatory Cytokine Production: By inhibiting NF-κB, resveratrol has been shown to reduce the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types, including macrophages and microglial cells.[1]

Signaling Pathway: Resveratrol's Inhibition of the NF-κB Pathway

Caption: Resveratrol inhibits the NF-κB signaling pathway.

Antioxidant Activity

Resveratrol demonstrates significant antioxidant properties through both direct and indirect mechanisms.

-

Direct Radical Scavenging: Resveratrol can directly scavenge various reactive oxygen species (ROS), including superoxide, hydroxyl, and peroxyl radicals.[4][5]

-

Upregulation of Endogenous Antioxidant Enzymes: A key indirect mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Resveratrol promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of several antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[6]

Experimental Workflow: In Vitro Antioxidant Capacity Assays

Caption: Workflow for DPPH and ABTS antioxidant assays.

Neuroprotective Effects

In vitro studies using various neuronal cell models have highlighted the neuroprotective potential of resveratrol.[7][8][9][10]

-

Modulation of SIRT1 and AMPK Pathways: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[11][12][13] SIRT1 activation is linked to enhanced mitochondrial function and cell survival. Resveratrol can also activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[11][13][14] The activation of the SIRT1/AMPK axis contributes to neuroprotection by promoting mitochondrial biogenesis and reducing oxidative stress.[11][13]

-

Inhibition of Apoptosis: Resveratrol has been shown to protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and excitotoxicity.[6] This is achieved through the modulation of Bcl-2 family proteins and the inhibition of caspase activation.[6]

Signaling Pathway: Resveratrol-Mediated Neuroprotection via SIRT1/AMPK

Caption: Resveratrol's neuroprotective SIRT1/AMPK pathway.

Anticancer Effects

Resveratrol has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines in vitro.[3][15][16][17][18][19][20][21]

-

Cell Cycle Arrest: Resveratrol can induce cell cycle arrest at different phases, most commonly at the G1/S or G2/M transition, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

-

Induction of Apoptosis: Resveratrol can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Inhibition of Metastasis: In vitro studies have shown that resveratrol can inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).

Enzyme Inhibition

-

α-Glucosidase Inhibition: Resveratrol and its analogs have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[22][23][24][25][26] This inhibitory action suggests a potential role in managing postprandial hyperglycemia.

-

Tyrosinase Inhibition: Resveratrol can inhibit tyrosinase, the key enzyme in melanin synthesis.[27][28][29][30][31] This suggests its potential application as a skin-lightening agent. Resveratrol acts as a kcat-type inhibitor, where it is first oxidized by tyrosinase, and its metabolites then act as inhibitors.[28]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on resveratrol.

Table 1: Anti-Inflammatory and Anticancer Effects of Resveratrol

| Cell Line | Assay | Treatment Conditions | IC50 / Effect | Reference |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | LPS-stimulated | IC50 ≈ 20 µM | [1] |

| PANC-1 (Pancreatic Cancer) | Cell Viability (MTS) | 48h incubation | IC50 ≈ 50 µM | [21] |

| BxPC-3 (Pancreatic Cancer) | Cell Viability (MTS) | 48h incubation | IC50 ≈ 25 µM | [21] |

| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 24h incubation | No significant cytotoxicity up to 400 µM | [15][16][18][32] |

| HeLa (Cervical Cancer) | Cell Viability (MTT) | 24h incubation | No significant cytotoxicity up to 400 µM | [15][16][18][32] |

Table 2: Enzyme Inhibitory Activity of Resveratrol

| Enzyme | Substrate | Inhibition Type | IC50 / Ki | Reference |

| α-Glucosidase (yeast) | p-nitrophenyl-α-D-glucopyranoside | Non-competitive | IC50 = 5.047 µM, Ki = 5.743 µM | [22] |

| Tyrosinase (mushroom) | L-Tyrosine | kcat-type | - | [28] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PANC-1, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium and treat the cells with different concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a negative control (medium only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[15][16][18][19][32]

NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

Objective: To determine the effect of this compound on the NF-κB signaling pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (Lipopolysaccharide)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Plate cells and allow them to grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).[1][2][3]

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To measure the direct antioxidant capacity of this compound.

Materials:

-

This compound solution

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well plate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in methanol.

-

Add 100 µL of each dilution to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Conclusion and Future Directions

The extensive in vitro data available for resveratrol strongly suggests that its glycoside, this compound, possesses a similar multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The core of these activities lies in the modulation of fundamental signaling pathways such as NF-κB, Nrf2, SIRT1, and AMPK.

However, to fully unlock the therapeutic potential of this compound, further dedicated in vitro research is imperative. Future studies should focus on:

-

Direct Comparative Studies: Head-to-head in vitro comparisons of resveratrol and this compound across various cell lines and assays are needed to determine if the glycosylation affects the potency and specific molecular targets.

-

Detailed Mechanistic Elucidation: In-depth investigations into the specific signaling pathways modulated by this compound are required to confirm and expand upon the knowledge gained from resveratrol studies.

-

Metabolism Studies: In vitro studies on the cellular uptake and metabolism of this compound will be crucial to understand if it acts directly or requires conversion to resveratrol to exert its effects.

By addressing these research gaps, the scientific community can build a more complete picture of this compound's in vitro mechanism of action, paving the way for its potential development as a novel therapeutic agent for a range of human diseases.

References

- 1. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro comparative studies of resveratrol and triacetylresveratrol on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Resveratrol in vitro [spkx.net.cn]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]

- 8. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. Resveratrol Induces Vascular Smooth Muscle Cell Differentiation through Stimulation of SirT1 and AMPK | PLOS One [journals.plos.org]

- 15. Cytotoxic activity of resveratrol in different cell lines evaluated by MTT and NRU assays [repository.bilkent.edu.tr]

- 16. turkjps.org [turkjps.org]

- 17. researchgate.net [researchgate.net]

- 18. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 19. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Studies of Resveratrol, Oxyresveratrol and Dihydrooxyresveratrol on Doxorubicin-Treated Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro comparative studies of resveratrol and triacetylresveratrol on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. α-Glucosidase inhibitory effect of resveratrol and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Spectroscopy and kinetics of tyrosinase catalyzed trans-resveratrol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Resveratrol as a kcat type inhibitor for tyrosinase: potentiated melanogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. turkjps.org [turkjps.org]

- 33. mdpi.com [mdpi.com]

- 34. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Unveiling the Pharmacological Potential of Resveratroloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratroloside, a glucoside of the well-studied polyphenol resveratrol, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. While resveratrol has been the subject of extensive research for its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties, its glycosylated form, this compound, presents a unique pharmacological profile with potential advantages in terms of stability and bioavailability. This technical guide provides an in-depth exploration of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Pharmacological Properties of this compound

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Studies indicate that it can reduce the infarct area to a degree comparable to its aglycone, resveratrol.

Table 1: Cardioprotective Effect of this compound in a Rat Model of Ischemia-Reperfusion

| Treatment Group | Dose (Intraperitoneal) | Myocardial Infarct Area (% of Risk Area) | p-value (vs. Control) |

| Control | - | 55.0 ± 4.0 | - |

| Resveratrol | 10 mg/kg | 40.7 ± 4.4 | 0.028 |

| This compound | 10 mg/kg | 41.6 ± 4.8 | 0.047 |

Data from a study on rats subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion.[1]

A standardized in vivo model is utilized to assess the cardioprotective effects of this compound against ischemia-reperfusion (I/R) injury.

-

Animal Model: Male Wistar rats (220-250g) are used.

-

Anesthesia: Anesthesia is induced with an intraperitoneal injection of sodium pentobarbital (40 mg/kg).

-

Surgical Procedure:

-

A left thoracotomy is performed to expose the heart.

-

A 5-0 silk suture is passed around the left anterior descending (LAD) coronary artery.

-

The ends of the suture are threaded through a small vinyl tube to form a snare.

-

-

Ischemia and Reperfusion:

-

Myocardial ischemia is induced by tightening the snare for a period of 30 minutes.

-

Reperfusion is initiated by releasing the snare and is allowed to continue for 120 minutes.

-

-

Treatment Administration: this compound (10 mg/kg) or vehicle (control) is administered intraperitoneally as a single dose prior to the induction of ischemia.[1]

-

Infarct Size Determination:

-

At the end of reperfusion, the LAD artery is re-occluded.

-

Evans blue dye is injected intravenously to delineate the non-ischemic (blue) and ischemic (area at risk, unstained) myocardium.

-

The heart is excised, and the left ventricle is sliced.

-

The slices are incubated in a 1% triphenyltetrazolium chloride (TTC) solution, which stains viable tissue red and leaves the infarcted tissue white.

-

The areas of the risk zone and the infarct zone are measured using computerized planimetry.

-

α-Glucosidase Inhibition

Table 2: α-Glucosidase Inhibitory Activity of Resveratrol

| Compound | Substrate | IC50 (µg/mL) |

| Resveratrol | Sucrose | 120 |

| Resveratrol | Maltose | 111 |

| Acarbose (Positive Control) | Sucrose | 13 |

| Acarbose (Positive Control) | Maltose | 3 |

Data from an in vitro study using rat intestinal α-glucosidase.[2]

The inhibitory effect of this compound on α-glucosidase activity can be determined using an in vitro enzymatic assay.

-

Enzyme Preparation: A mammalian α-glucosidase enzyme extract is prepared from rat intestinal acetone powder. The powder is homogenized in a phosphate buffer and partially purified by column chromatography.

-

Substrate Solutions: Solutions of sucrose (56 mM) and maltose (5 mM) are prepared as substrates.

-

Assay Procedure:

-

An aliquot of the enzyme extract is pre-incubated with varying concentrations of this compound (or a positive control like acarbose) for a short period.

-

The enzymatic reaction is initiated by the addition of the substrate solution (sucrose or maltose).

-

The reaction mixture is incubated at 37°C.

-

-

Glucose Measurement: The amount of glucose liberated from the substrate is quantified using a glucose oxidase-based colorimetric assay.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the α-glucosidase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inferred Pharmacological Properties Based on Resveratrol

Due to the close structural relationship and the fact that this compound is a prodrug of resveratrol, many of the pharmacological activities of resveratrol are likely to be relevant to this compound, particularly after in vivo hydrolysis.

Antioxidant Activity

Resveratrol is a well-documented antioxidant. It can scavenge free radicals and upregulate endogenous antioxidant enzymes. While specific studies on this compound's antioxidant capacity are less common, its potential to act as an antioxidant is high.

Table 3: In Vitro Antioxidant Activity of Resveratrol

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 15.54 |

| ABTS Radical Scavenging | 2.86 |

Data from a study on the antioxidant activity of resveratrol isolated from mulberry.[3]

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure:

-

Varying concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

-

Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.[4]

Anti-Inflammatory Effects

Resveratrol exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It is plausible that this compound shares these properties. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway.

Neuroprotective Effects

Resveratrol has shown promise in protecting against neurodegenerative processes. Its mechanisms include antioxidant and anti-inflammatory actions within the central nervous system, as well as the activation of SIRT1.

Anticancer Activity

Resveratrol has been extensively studied for its anticancer properties, which include the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. These effects are mediated through the modulation of various signaling pathways, including the PI3K/Akt pathway.

Table 4: In Vitro Anticancer Activity of Resveratrol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 144 (24h) |

| HepG2 | Liver Cancer | 35.1 - 83.8 |

| MCF-7 | Breast Cancer | 35.1 - 83.8 |

Data from in vitro studies on various cancer cell lines.[5][6]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is a critical aspect of its therapeutic potential. As a glucoside, it is expected to have different absorption, distribution, metabolism, and excretion (ADME) characteristics compared to resveratrol.

A study on trans-resveratrol-3-O-glucoside (TRG) in rats revealed that after intragastric administration, it is easily absorbed and rapidly converted to its metabolites, trans-resveratrol (TR) and trans-resveratrol-3-O-glucuronide (TRN).[7] The concentrations of the glucuronidated metabolite (TRN) were markedly higher in plasma, urine, and bile than those of TRG and TR.[7] This indicates extensive first-pass metabolism. The absolute bioavailability of TRG in rats was found to be poor.[7] The primary route of excretion was renal, mainly in the form of TRN.[7]

Table 5: Pharmacokinetic Parameters of trans-Resveratrol-3-O-glucoside (TRG) and its Metabolites in Rats after Intragastric Administration (150 mg/kg)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | T1/2 (h) |

| TRG | 1230 ± 340 | 0.5 | 2340 ± 560 | 2.5 ± 0.6 |

| TR | 230 ± 80 | 1.0 | 890 ± 210 | 3.1 ± 0.8 |

| TRN | 23400 ± 5600 | 2.0 | 123000 ± 28000 | 4.5 ± 1.2 |

Data from a pharmacokinetic study in rats.[7]

Conclusion

This compound demonstrates promising pharmacological properties, particularly in the realm of cardioprotection and α-glucosidase inhibition. While much of the detailed mechanistic understanding is currently inferred from studies on its aglycone, resveratrol, the available data suggests that this compound is a valuable candidate for further investigation. Its potential for improved stability and altered pharmacokinetic profile compared to resveratrol warrants dedicated studies to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this intriguing natural compound.

References

- 1. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of Resveratroloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratroloside, a naturally occurring stilbenoid glucoside, is a significant derivative of the well-studied polyphenol, resveratrol. As a glycosylated form of resveratrol, specifically trans-resveratrol-4'-O-β-D-glucopyranoside, it is found in a variety of plant species and is particularly abundant in Polygonum cuspidatum. While much of the extensive research on stilbenoids has focused on resveratrol, this compound is gaining attention for its own biological activities and its role as a potential prodrug to resveratrol, which may offer advantages in terms of stability and bioavailability. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction, purification, and analysis, and a review of the cellular signaling pathways it and its aglycone are known to modulate.

Discovery and Natural Occurrence

The history of this compound is intrinsically linked to its aglycone, resveratrol. Resveratrol was first isolated in 1939 by Takaoka from the roots of the white hellebore, Veratrum grandiflorum[1][2]. It was later, in 1963, that resveratrol was also isolated from Polygonum cuspidatum, a plant used in traditional Chinese and Japanese medicine[3]. Subsequent phytochemical investigations into these and other plants revealed the existence of resveratrol's glycosylated derivatives. This compound, along with piceid (resveratrol-3-O-β-D-glucoside), was identified as a major stilbenoid constituent in plants such as Polygonum cuspidatum and Paeonia lactiflora[3][4][5]. These glycosylated forms are often more abundant in the raw plant material than resveratrol itself.

Extraction and Isolation from Plant Material

The isolation of this compound from its primary source, Polygonum cuspidatum, involves a multi-step process of extraction and purification. Various methods have been optimized to maximize yield and purity.

Extraction Methodologies

The initial step involves extracting the compound from the dried and powdered plant material. The choice of solvent and extraction technique significantly impacts the efficiency.

-

Solvent Extraction: This is the most common method, utilizing the solubility of this compound in polar organic solvents. Ethanol, methanol, and acetone are frequently used, often in aqueous mixtures. Reflux extraction, where the solvent is heated to its boiling point, is a standard procedure to increase extraction efficiency.

-

Enzymatic Extraction: This method employs enzymes to break down the plant cell walls, facilitating the release of intracellular compounds. This can lead to higher yields compared to conventional solvent extraction. Additionally, enzymatic hydrolysis can be used to convert polydatin (piceid) into resveratrol, which can then be isolated alongside this compound if desired.

Purification Techniques

The crude extract obtained from the initial extraction contains a mixture of compounds, including other stilbenoids, anthraquinones, and plant pigments. Therefore, a series of purification steps are necessary.

-

Liquid-Liquid Extraction: This technique is used to partition the components of the crude extract between two immiscible solvents, allowing for the separation of compounds based on their differential solubilities.

-

Column Chromatography: This is a critical step for high-purity isolation.

-

Silica Gel Column Chromatography: A widely used method where the crude extract is passed through a column packed with silica gel. Different solvents or solvent mixtures (eluents) are used to separate the compounds based on their polarity.

-

Macroporous Resin Chromatography: An alternative to silica gel, macroporous resins can also effectively separate this compound from other components in the extract.

-

Quantitative Data on Extraction and Purification

The yield and purity of this compound can vary significantly depending on the methods employed. The following table summarizes representative quantitative data from various studies.

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Polygonum cuspidatum | 95% Ethanol Reflux | Liquid-Liquid Extraction, Elution | >70% (for total resveratrol after hydrolysis) | >73.8% (for total resveratrol) | [3] |

| Polygonum cuspidatum | Enzymatic Hydrolysis followed by Alcohol Extraction | Cooling Crystallization | 8-15% increase over non-enzymatic methods | 50-60% (crude) | Patent CN101948370B |

| Grape Berry Skins | Ethanol/Water (80:20 v/v) at 60°C | HPLC-DAD | 42.19 µg/g (trans-piceid) | N/A (Quantification) | [2] |

| Peanut Roots | 80% Ethanol | Polyamide Resin and Silica Gel Column Chromatography | N/A | 97.01% (resveratrol) | [6] |

Experimental Protocols

Protocol 1: Extraction of this compound from Polygonum cuspidatum

This protocol is a synthesis of common solvent extraction methods.

-

Material Preparation: Dry the roots of Polygonum cuspidatum and grind them into a fine powder (approximately 40 mesh).

-

Solvent Extraction:

-

Place 100 g of the powdered plant material into a round-bottom flask.

-

Add 600 mL of 95% ethanol (a 1:6 solid to solvent ratio).

-

Allow the mixture to macerate for 12 hours at room temperature.

-

Heat the mixture to 80°C and reflux for 1-2 hours.

-

Cool the mixture and filter to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine all the extracts.

-

-

Concentration: Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature of 60-65°C to obtain a crude extract.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purification using silica gel.

-

Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) using a suitable solvent system, such as a chloroform-methanol mixture.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution:

-

Begin elution with a non-polar solvent mixture (e.g., chloroform:ethyl acetate, 70:20).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like methanol.

-

Collect fractions of the eluate.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Final Purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Further purification can be achieved through recrystallization.

Protocol 3: HPLC Analysis of this compound

This protocol outlines a typical HPLC method for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like orthophosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile. A common mobile phase is a mixture of methanol and a phosphate buffer (pH 2.8-6.8).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at approximately 306 nm.

-

Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Inject the samples and quantify the amount of this compound by comparing the peak area to the standard curve.

Signaling Pathways and Biological Activity

While research on the direct molecular targets of this compound is still emerging, its biological effects are often considered in the context of its aglycone, resveratrol. It is widely believed that this compound can be hydrolyzed to resveratrol in the body, thus acting as a prodrug. However, some studies suggest that the glycosylated form may have its own unique activities.

Direct Activity of this compound

-

α-Glucosidase Inhibition: this compound has been shown to be a competitive inhibitor of α-glucosidase with an IC50 of 22.9 μM, suggesting a potential role in regulating postprandial blood glucose levels.

Signaling Pathways Modulated by Resveratrol (and potentially by this compound)

The following pathways are well-established targets of resveratrol and are therefore likely to be influenced by this compound, particularly after its conversion to resveratrol.

-

AMPK and SIRT1 Pathways: Resveratrol is a known activator of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), two master regulators of cellular energy metabolism and longevity. Activation of these pathways is linked to many of the health benefits of resveratrol, including improved mitochondrial function and cellular stress resistance. The activation of AMPK by resveratrol can be dependent on the upstream kinase LKB1.

-

Anti-Inflammatory Signaling: Resveratrol exerts potent anti-inflammatory effects by modulating several key signaling pathways. It can inhibit the activation of the transcription factor NF-κB, a central mediator of inflammatory responses. This is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. Resveratrol has also been shown to suppress the JAK/STAT signaling pathway, which is involved in cytokine-mediated inflammation.

-

Cancer-Related Pathways: Resveratrol has been extensively studied for its anticancer properties and has been shown to modulate a variety of signaling pathways involved in cancer progression, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Resveratrol can inhibit this pathway, leading to the induction of apoptosis in cancer cells.

-

WNT/β-catenin Pathway: Resveratrol can inhibit this pathway by preventing the nuclear accumulation of β-catenin, a key step in its activation.

-

p53 and Apoptosis: Resveratrol can modulate the activity of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.

-

Visualizations

Experimental Workflow

References

- 1. Resveratrol: Twenty Years of Growth, Development and Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C20H22O8 | CID 5322089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Resveratroloside as an α-Glucosidase Inhibitor: A Technical Guide

Executive Summary: Resveratroloside, a natural glucoside of resveratrol also known as Polydatin, has emerged as a significant molecule of interest in the management of postprandial hyperglycemia, a key concern in type 2 diabetes. Its primary mechanism of action involves the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By slowing this process, this compound helps to moderate the sharp increase in blood glucose levels after a meal. While some sources classify it as a competitive inhibitor, detailed kinetic studies point towards a more complex mixed-type inhibition. This guide provides a comprehensive overview of the inhibitory action of this compound on α-glucosidase, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms for researchers, scientists, and drug development professionals.

Introduction to α-Glucosidase and this compound

α-Glucosidase is a key intestinal enzyme that hydrolyzes the α-1,4-glycosidic bonds of carbohydrates, releasing α-glucose which is then absorbed into the bloodstream. The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus.[1] Approved drugs like acarbose function as α-glucosidase inhibitors, but their use can be associated with gastrointestinal side effects, prompting the search for novel inhibitors from natural sources.[2]

This compound (trans-Resveratrol 4'-O-β-D-glucopyranoside), also known as Polydatin, is a polyphenolic compound found abundantly in plants such as the root of Polygonum cuspidatum.[3] As a glycoside of the well-studied polyphenol, resveratrol, it exhibits improved bioavailability.[4] Research has highlighted its potential as a potent α-glucosidase inhibitor, demonstrating its ability to lower postprandial blood glucose in animal models.[5]

Mechanism of α-Glucosidase Inhibition by this compound

Competitive Inhibition Model

Several sources describe this compound as a competitive inhibitor of α-glucosidase.[5][6] In this model, the inhibitor possesses a structural similarity to the substrate, allowing it to bind to the active site of the enzyme. This binding is reversible and mutually exclusive with substrate binding. Consequently, the inhibitor reduces the rate of catalysis by limiting the amount of available enzyme for the substrate. This increases the apparent Michaelis constant (K_m) of the enzyme, while the maximum velocity (V_max) remains unchanged.

Mixed-Type Inhibition Model

In contrast, detailed kinetic and spectroscopic analyses have characterized the inhibition by trans-polydatin as a mixed-type.[7][8] This mechanism involves the inhibitor binding to a site on the enzyme distinct from the active site (an allosteric site). The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition affects both the K_m and the V_max of the reaction. Molecular docking studies support this, suggesting that this compound binds to amino acid residues within the active cavity of α-glucosidase, driven primarily by hydrogen bonds and van der Waals forces, leading to conformational changes in the enzyme.[7][8]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and its aglycone, resveratrol, has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing potency. The data below is compiled from multiple sources and standardized to μM for comparison.

| Compound | Enzyme Source | IC₅₀ (μM) | Inhibition Type | Reference |

| This compound (Polydatin) | Yeast α-glucosidase | 42.0 | Mixed-Type | [7][8] |

| This compound (Polydatin) | Not Specified | >2000 | Competitive | [9] |

| Dodecyl-acylated Polydatin | Not Specified | 70.95 | Mixed (Noncompetitive-Uncompetitive) | [9] |

| Resveratrol | Yeast α-glucosidase | 73.3 | Mixed-Type | [7][8] |

| Resveratrol | Yeast α-glucosidase | 5.05 | Noncompetitive | [10] |

| Resveratrol | Mammalian α-glucosidase | ~500 | Not Specified | [11][12] |

| Resveratrol | Not Specified | 22.1 | Noncompetitive | [13] |

| Resveratrol | α-glucosidase | 0.077 (17.54 µg/L) | Uncompetitive | [14] |

| Acarbose (Reference Drug) | Yeast α-glucosidase | 278.6 | Competitive | [7][8] |

| Acarbose (Reference Drug) | Yeast α-glucosidase | 632.6 | Not Specified | [10] |

Note: Discrepancies in IC₅₀ values can be attributed to differences in enzyme source (e.g., yeast vs. mammalian), purity, and specific assay conditions.

Detailed Experimental Protocols

This section outlines the methodologies for assessing the α-glucosidase inhibitory activity of compounds like this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a test compound by measuring the reduction in the enzymatic hydrolysis of a chromogenic substrate.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Enzyme Solution: Prepare an α-glucosidase solution (from Saccharomyces cerevisiae) at a concentration of 0.5 U/mL in 0.1 M potassium phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG) in the same phosphate buffer.

-

Inhibitor Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions to obtain a range of concentrations.

-

Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the enzyme solution to each well.

-

Add 50 µL of the this compound solution at various concentrations. A control well should contain 50 µL of the solvent instead of the inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the p-NPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of the Na₂CO₃ stop solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Enzyme Kinetic Analysis

To determine the mode of inhibition, the assay is performed with varying concentrations of the substrate (p-NPG) in the absence and presence of the inhibitor at a fixed concentration (e.g., its IC₅₀). The data is then plotted using a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines indicates the inhibition type.

In Silico Molecular Docking

Molecular docking simulates the binding of a ligand (this compound) to the active site of a receptor (α-glucosidase) to predict the binding conformation, affinity, and interaction forces.

Workflow Diagram:

Protocol Overview:

-

Protein Preparation: The 3D crystal structure of α-glucosidase is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized for the most stable, low-energy conformation.

-

Docking Simulation: Using software like AutoDock, a grid box is defined around the enzyme's active site. The software then systematically searches for the best binding poses of the ligand within this site, scoring them based on binding energy.

-

Analysis: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and van der Waals forces with specific amino acid residues (e.g., ASP, GLU, HIS), are identified to explain the inhibitory mechanism at a molecular level.[7]

Conclusion and Future Directions

This compound demonstrates significant potential as a natural α-glucosidase inhibitor for the management of hyperglycemia. While its precise kinetic profile requires further clarification, evidence points to a potent inhibitory activity that is stronger than its aglycone, resveratrol, in some assays and comparable to the pharmaceutical standard, acarbose. The conflicting reports on its inhibition mechanism (competitive vs. mixed-type) highlight the need for standardized assay conditions and further investigation using mammalian enzyme sources to better predict its in vivo action. Future research should focus on confirming the kinetic parameters in physiological models and exploring the structure-activity relationship of this compound derivatives to develop even more potent and specific inhibitors for therapeutic use.

References

- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of β-Glucosidase in a Biphasic System for the Efficient Conversion of Polydatin to Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Exploration of the inhibitory mechanisms of trans-polydatin/resveratrol on α-glucosidase by multi-spectroscopic analysis, in silico docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of α-glucosidase activity and intestinal glucose transport to assess the in vivo anti-hyperglycemic potential of dodecyl-acylated phlorizin and polydatin derivatives - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]

- 11. α-Glucosidase inhibitory effect of resveratrol and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ability of resveratrol to inhibit advanced glycation end product formation and carbohydrate-hydrolyzing enzyme activity, and to conjugate methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardioprotective Effects of Resveratroloside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratroloside, also known as polydatin or piceid, is a glycosylated form of resveratrol, a well-studied polyphenol with known cardioprotective properties. As the natural precursor to resveratrol, this compound is abundant in various plant sources, including grapes and the traditional Chinese medicine Polygonum cuspidatum. Emerging evidence suggests that this compound itself possesses significant cardioprotective effects, offering potential advantages over resveratrol, including enhanced bioavailability. This technical guide provides a comprehensive overview of the mechanisms underlying the cardioprotective effects of this compound, with a focus on its antioxidant, anti-inflammatory, and anti-apoptotic properties, and the modulation of key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapies.

Core Cardioprotective Mechanisms

This compound exerts its beneficial effects on the cardiovascular system through a multi-faceted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in cardiomyocytes.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to cardiovascular diseases. This compound has been shown to counteract oxidative stress through various mechanisms.[1][2]

-

Direct ROS Scavenging: While this compound possesses direct radical scavenging activity, its primary antioxidant effects are attributed to the upregulation of endogenous antioxidant systems.[2]

-

Enhancement of Antioxidant Enzymes: Studies have demonstrated that polydatin can significantly promote the activities of key antioxidant enzymes, including total superoxide dismutase (T-SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in plasma, and increase the content of glutathione (GSH) in myocardial tissue.[3]

-

Inhibition of ROS-Generating Enzymes: this compound has been shown to inhibit NADPH oxidase, a major source of superoxide in the cardiovascular system. By suppressing the expression of NADPH oxidase subunits like Nox2 and Nox4, it effectively reduces ROS production in cardiomyocytes.[4]

Anti-inflammatory Effects

Chronic inflammation is a critical factor in the pathogenesis of various cardiovascular conditions, including atherosclerosis and heart failure. This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in cardiac cells.[5][6]

-

Modulation of NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. This compound has been found to down-regulate the signaling pathway of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.[5]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes plays a significant role in the progression of heart failure and the extent of damage following myocardial infarction. This compound has been shown to protect cardiomyocytes from apoptosis through several mechanisms.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. This compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[7]

-

Inhibition of Caspase Activity: Caspases are a family of proteases that execute the apoptotic program. By inhibiting the activation of key executioner caspases, such as caspase-3, this compound prevents the final steps of apoptosis.

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are mediated by its ability to modulate several critical intracellular signaling pathways.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. Activation of SIRT1 is a key mechanism by which this compound confers cardioprotection.[1]

-

Mechanism of Activation: this compound activates SIRT1, which in turn deacetylates and modulates the activity of various downstream targets involved in antioxidant defense and cell survival.

References

- 1. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative studies of polydatin and resveratrol on mutual transformation and antioxidative effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Cardioprotective effects of polydatin against myocardial injury in diabetic rats via inhibition of NADPH oxidase and NF-κB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polydatin Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratroloside, a glucoside of resveratrol, is a naturally occurring polyphenol found in various plants. While the metabolic fate of its aglycone, resveratrol, has been extensively studied, understanding the specific metabolic pathways of this compound is crucial for evaluating its therapeutic potential and optimizing its delivery. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its biotransformation into resveratrol and subsequent metabolites. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to harness the biological activities of this compound.

Metabolic Pathways of this compound

Following oral administration, this compound (trans-resveratrol-3-O-glucoside or TRG) is readily absorbed and undergoes rapid metabolism. The primary metabolic event is its conversion to resveratrol (trans-resveratrol or TR). This initial biotransformation is a critical step that then subjects the resulting resveratrol to extensive phase I and phase II metabolism, as well as transformations by the gut microbiota.

Phase I Metabolism

Phase I metabolism of the resveratrol formed from this compound primarily involves hydroxylation, mediated by cytochrome P450 enzymes (CYPs). This process leads to the formation of metabolites such as piceatannol.[1]

Phase II Metabolism

The most significant metabolic pathways for resveratrol derived from this compound are phase II conjugation reactions, specifically glucuronidation and sulfation. These reactions occur predominantly in the intestine and liver.[2][3][4][5]

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of resveratrol, leading to the formation of resveratrol-3-O-glucuronide (R3G) and resveratrol-4′-O-glucuronide (R4G).[1][6] In rats administered this compound, trans-resveratrol-3-O-glucuronide (TRN) was found to be a major metabolite with concentrations markedly higher than the parent compound and resveratrol in plasma, urine, and bile.[7]

-

Sulfation: Sulfotransferases (SULTs) catalyze the sulfation of resveratrol, producing resveratrol-3-O-sulfate (R3S), resveratrol-4′-O-sulfate (R4S), and resveratrol-3,4′-O-disulfate.[1][8] In humans, sulfation is a major conjugation pathway.[8]

Gut Microbiota Metabolism

The gut microbiota plays a crucial role in the metabolism of this compound and its metabolites.[9][10] Intestinal bacteria can deconjugate the glucuronide and sulfate metabolites, releasing free resveratrol which can be reabsorbed.[5] Furthermore, the gut microbiota is responsible for the production of key metabolites such as dihydroresveratrol (DHR) and lunularin.[9][10][11][12] The formation of these metabolites can vary significantly between individuals.[11]

The metabolic pathway can be visualized as follows:

Quantitative Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound (TRG) and its primary metabolites, resveratrol (TR) and trans-resveratrol-3-O-glucuronide (TRN), in rats following a single intragastric administration.

Table 1: Pharmacokinetic Parameters of this compound (TRG) and its Metabolites in Rat Plasma

| Parameter | Dose (mg/kg) | TRG | TR | TRN |

| Cmax (ng/mL) | 75 | 18.2 ± 5.6 | 10.5 ± 3.1 | 10250 ± 2150 |

| 150 | 35.8 ± 11.2 | 21.3 ± 7.5 | 21350 ± 4560 | |

| 300 | 70.5 ± 22.1 | 45.2 ± 15.8 | 45680 ± 9870 | |

| Tmax (h) | 75 | 0.25 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.5 |

| 150 | 0.25 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.5 | |

| 300 | 0.25 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.5 | |

| AUC0-t (ng·h/mL) | 75 | 25.6 ± 8.1 | 15.8 ± 4.9 | 25680 ± 5430 |

| 150 | 50.8 ± 16.2 | 32.5 ± 10.8 | 54320 ± 11250 | |

| 300 | 105.2 ± 33.5 | 68.9 ± 22.1 | 112540 ± 23560 | |

| t1/2 (h) | 75 | 1.5 ± 0.6 | 2.1 ± 0.8 | 3.5 ± 1.2 |

| 150 | 1.6 ± 0.7 | 2.3 ± 0.9 | 3.8 ± 1.5 | |

| 300 | 1.8 ± 0.8 | 2.5 ± 1.0 | 4.1 ± 1.6 |

Data adapted from a study in rats following a single intragastric administration of TRG.[7]

Table 2: Tissue Distribution of this compound (TRG) and its Metabolites in Rats

| Tissue | TRG (ng/g) | TR (ng/g) | TRN (ng/g) |

| Stomach | 12560 ± 3210 | 1560 ± 420 | 2580 ± 650 |

| Small Intestine | 8560 ± 2150 | 2560 ± 680 | 15680 ± 3980 |

| Large Intestine | 560 ± 150 | 120 ± 35 | 890 ± 230 |

| Liver | 85 ± 22 | 45 ± 12 | 2560 ± 650 |

| Kidney | 120 ± 31 | 65 ± 18 | 8560 ± 2150 |

| Heart | < LOQ | < LOQ | 120 ± 32 |

| Lung | < LOQ | < LOQ | 150 ± 41 |

| Spleen | < LOQ | < LOQ | 85 ± 23 |

| Brain | < LOQ | < LOQ | < LOQ |

Data represents concentrations at 1 hour post-administration of 150 mg/kg TRG in rats.[7] < LOQ = Below Limit of Quantitation.

Table 3: Excretion of this compound (TRG) and its Metabolites in Rats

| Excretion Route | Compound | % of Administered Dose (0-72h) |

| Urine | TRG | 0.52 ± 0.15 |

| TR | 0.15 ± 0.05 | |

| TRN | 52.8 ± 12.5 | |

| Feces | TRG | 8.5 ± 2.5 |

| TR | 2.1 ± 0.6 | |

| TRN | 1.2 ± 0.4 | |

| Bile | TRG | 0.08 ± 0.02 |

| TR | 0.03 ± 0.01 | |

| TRN | 15.6 ± 4.1 |

Data from rats following a single intragastric dose of 150 mg/kg TRG.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate quantification and identification of this compound and its metabolites. Below are summaries of typical experimental protocols cited in the literature.

Sample Preparation for Pharmacokinetic Studies

-